2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Description
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a propanoic acid moiety attached to the pyrazole ring
Properties
CAS No. |
1551093-96-9 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized by reacting 5-aminopyrazole with diethyl ethoxymethylenemalonate under reflux conditions.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a series of reactions involving the protection and deprotection of functional groups, followed by the coupling of the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazolopyridine core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.
Riociguat (BAY 63-2521): A pyrazolopyridine derivative used in the treatment of pulmonary arterial hypertension.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
